molecular formula C23H37F2N3 B8245721 5,6-Difluoro-2-(heptadecan-9-YL)-2H-benzo[D][1,2,3]triazole

5,6-Difluoro-2-(heptadecan-9-YL)-2H-benzo[D][1,2,3]triazole

Cat. No.: B8245721
M. Wt: 393.6 g/mol
InChI Key: YJNNJYLDIHASHQ-UHFFFAOYSA-N
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Description

5,6-Difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole is a fluorinated benzotriazole derivative featuring a linear C17 alkyl chain (heptadecan-9-yl) at the N2 position and fluorine atoms at the 5,6-positions of the benzotriazole core. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in , where it is functionalized with 4-methoxyphenyl groups at the 4,7-positions, yielding a white solid with a melting point of 69–70 °C and a molecular weight of 628.37 g/mol (HRMS data) . Its structure is critical for applications in organic electronics, particularly as a building block for conjugated polymers in solar cells and field-effect transistors (OFETs) due to its electron-withdrawing fluorine substituents and solubility-enhancing alkyl chain .

Properties

IUPAC Name

5,6-difluoro-2-heptadecan-9-ylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37F2N3/c1-3-5-7-9-11-13-15-19(16-14-12-10-8-6-4-2)28-26-22-17-20(24)21(25)18-23(22)27-28/h17-19H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNNJYLDIHASHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)N1N=C2C=C(C(=CC2=N1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37F2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-2-(heptadecan-9-YL)-2H-benzo[D][1,2,3]triazole typically involves the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-nitroaniline and sodium azide.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Heptadecan-9-YL Group: The heptadecan-9-YL group can be attached through a Friedel-Crafts alkylation reaction using heptadecan-9-yl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential drug candidate for various therapeutic applications.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5,6-Difluoro-2-(heptadecan-9-YL)-2H-benzo[D][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong interactions with biological targets, potentially leading to inhibition of enzymes or disruption of cellular processes. The heptadecan-9-YL group may contribute to the compound’s lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Fluorinated Benzotriazole Derivatives

PTTBTz-F (Poly[2-(2-hexyldecyl)-5,6-difluoro-4-(thieno[3,2-b]thiophen-2-yl)-2H-benzo[d][1,2,3]triazole])
  • Substituents : 5,6-difluoro, branched 2-hexyldecyl chain.
  • Properties: Exhibits a hole mobility of 4.49 × 10⁻² cm² V⁻¹ s⁻¹ after annealing at 305 °C, nearly three orders of magnitude higher than the non-fluorinated analogue PTTBTz. The fluorine atoms enhance interchain π-π stacking and edge-on molecular orientation, improving charge transport .
  • Application : High-performance OFETs.
BTzDT2FBT (Poly[(2-tetradecyl-5,6-bis(tetradecyloxy)-2H-benzo[d][1,2,3]triazole)-alt-(5,6-difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole)])
  • Substituents : 5,6-difluoro, tetradecyloxy side chains.
  • Properties : Synthesized via microwave-assisted Stille coupling (68% yield). The fluorinated benzothiadiazole unit lowers the polymer’s LUMO, enhancing electron affinity for use in bulk heterojunction solar cells .

Alkyl/Alkoxy-Substituted Analogues

PTTBTz-OR (Poly[2-octyl-5,6-bis(octyloxy)-4-(thieno[3,2-b]thiophen-2-yl)-2H-benzo[d][1,2,3]triazole])
  • Substituents : 5,6-bis(octyloxy), linear octyl chain.
  • Properties : Shows a hole mobility of 8.39 × 10⁻³ cm² V⁻¹ s⁻¹ after annealing at 260 °C. Alkoxy groups improve solubility but reduce crystallinity compared to fluorinated derivatives .
  • Application : OFETs with moderate performance.
BTzDTBT (Non-fluorinated analogue)
  • Substituents: No fluorine, tetradecyloxy chains.
  • Properties : Lower hole mobility (baseline ~10⁻⁵ cm² V⁻¹ s⁻¹) due to weaker intermolecular interactions .

Bromothiophene-Functionalized Derivatives

4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole
  • Substituents : 5,6-difluoro, branched 2-hexyldecyl chain, bromothiophene at 4,7-positions.
  • Properties: Molecular weight 701.57 g/mol (CAS 1887135-96-7). Bromine atoms enable further functionalization via Suzuki or Stille coupling. Used as a monomer for photovoltaic polymers .
  • Application : Intermediate for high-efficiency solar cell materials.

Key Data Table

Compound Name Substituents/Modifications Hole Mobility (cm² V⁻¹ s⁻¹) Annealing Temp (°C) Application References
5,6-Difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole (Target Compound) Linear C17 chain, 5,6-difluoro Not reported Not reported Polymer synthesis
PTTBTz-F Branched C16 chain, 5,6-difluoro 4.49 × 10⁻² 305 OFETs
PTTBTz-OR 5,6-Bis(octyloxy), linear C8 chain 8.39 × 10⁻³ 260 OFETs
BTzDT2FBT 5,6-Difluoro, tetradecyloxy chains Not reported Not reported Solar cells
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro derivative Branched C16 chain, bromothiophene Not reported Not reported Photovoltaic monomers

Critical Analysis of Structural Effects

  • Fluorination : Fluorine atoms enhance electron-withdrawing capacity, reducing HOMO/LUMO levels and improving charge transport (e.g., PTTBTz-F vs. PTTBTz) .
  • Alkyl Chains : Linear chains (e.g., heptadecan-9-yl) improve solubility but may reduce crystallinity. Branched chains (e.g., 2-hexyldecyl) balance solubility and film morphology .
  • Bromothiophene Functionalization : Enables cross-coupling for extended π-conjugation, critical for light-harvesting in solar cells .

Biological Activity

5,6-Difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.

Molecular Characteristics

  • IUPAC Name : 5,6-Difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole
  • Molecular Formula : C23H37F2N3
  • CAS Number : 2241425-12-5
  • Molecular Weight : 395.57 g/mol

Structural Representation

The compound features a triazole ring with two fluorine atoms and a long heptadecan-9-yl side chain, which may influence its biological interactions and solubility properties.

Antimicrobial Activity

Research has indicated that various benzo[d][1,2,3]triazole derivatives exhibit antimicrobial properties. For instance, compounds similar to 5,6-difluoro derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of fluorine atoms is often linked to increased lipophilicity, enhancing membrane penetration and antimicrobial efficacy .

Antiviral Properties

Triazole compounds are recognized for their antiviral activities. Studies have demonstrated that certain triazole derivatives can inhibit viral replication. For example, derivatives with similar structural motifs have been reported to possess anti-HIV activity with effective concentrations in the low micromolar range . The mechanism often involves interference with viral enzymes or host cell pathways critical for viral life cycles.

Anticancer Potential

The anticancer potential of triazole compounds has been explored extensively. Some studies suggest that 5,6-difluoro derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, research indicates that triazole compounds can inhibit cell proliferation in various cancer cell lines by modulating the expression of genes related to cell cycle regulation .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
AntiviralInhibitory effects on HIV replication
AnticancerInduces apoptosis in cancer cell lines

Case Study 1: Antiviral Activity

In a study focusing on the antiviral properties of triazole derivatives, compounds similar to 5,6-difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole were synthesized and tested against HIV. The results indicated that these compounds inhibited viral replication effectively at concentrations ranging from 0.056 to 0.52 µM .

Case Study 2: Anticancer Activity

A separate investigation into the anticancer effects of benzo[d][1,2,3]triazole derivatives revealed that certain modifications led to significant reductions in cell viability across various cancer types. The study emphasized the role of the heptadecan-9-yl side chain in enhancing the compound's ability to penetrate lipid membranes of cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Difluoro-2-(heptadecan-9-YL)-2H-benzo[D][1,2,3]triazole
Reactant of Route 2
Reactant of Route 2
5,6-Difluoro-2-(heptadecan-9-YL)-2H-benzo[D][1,2,3]triazole

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